molecular formula C16H22N2O7 B12751060 2-(1-Methylheptyl)-4,6-dinitrophenyl methylcarbonate CAS No. 5386-68-5

2-(1-Methylheptyl)-4,6-dinitrophenyl methylcarbonate

Cat. No.: B12751060
CAS No.: 5386-68-5
M. Wt: 354.35 g/mol
InChI Key: DWPGKPGNMSCVTF-UHFFFAOYSA-N
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Description

2-(1-Methylheptyl)-4,6-dinitrophenyl methylcarbonate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a methylheptyl group attached to a dinitrophenyl ring, which is further linked to a methylcarbonate group. The combination of these functional groups imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylheptyl)-4,6-dinitrophenyl methylcarbonate typically involves a multi-step process. One common method includes the nitration of a phenyl ring followed by the introduction of the methylheptyl group through a Friedel-Crafts alkylation reaction. The final step involves the formation of the methylcarbonate ester through a reaction with methyl chloroformate under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methylheptyl)-4,6-dinitrophenyl methylcarbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products:

    Oxidation: Formation of dinitrophenyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(1-Methylheptyl)-4,6-dinitrophenyl methylcarbonate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Methylheptyl)-4,6-dinitrophenyl methylcarbonate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The dinitrophenyl group may participate in redox reactions, while the methylheptyl group can influence the compound’s hydrophobic interactions with target molecules.

Comparison with Similar Compounds

  • 2-(1-Methylheptyl)-4,6-dinitrophenol
  • Di(1-methylheptyl) methyl phosphonate

Comparison: Compared to similar compounds, 2-(1-Methylheptyl)-4,6-dinitrophenyl methylcarbonate is unique due to the presence of the methylcarbonate ester group. This functional group can enhance the compound’s stability and solubility, making it more suitable for certain applications. Additionally, the specific arrangement of functional groups in this compound may result in distinct chemical reactivity and biological activity.

Properties

CAS No.

5386-68-5

Molecular Formula

C16H22N2O7

Molecular Weight

354.35 g/mol

IUPAC Name

(2,4-dinitro-6-octan-2-ylphenyl) methyl carbonate

InChI

InChI=1S/C16H22N2O7/c1-4-5-6-7-8-11(2)13-9-12(17(20)21)10-14(18(22)23)15(13)25-16(19)24-3/h9-11H,4-8H2,1-3H3

InChI Key

DWPGKPGNMSCVTF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)OC

Origin of Product

United States

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